molecular formula C13H17N3 B3744916 5-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methylpyridine

5-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methylpyridine

Cat. No.: B3744916
M. Wt: 215.29 g/mol
InChI Key: IOTQOKAXSKJSKR-UHFFFAOYSA-N
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Description

5-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-methylpyridine is a heterocyclic compound that features both pyrazole and pyridine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, agrochemistry, and materials science. The presence of the pyrazole ring, known for its biological activity, combined with the pyridine ring, makes this compound a versatile scaffold for the development of new molecules with potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methylpyridine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of a suitable hydrazine derivative with a diketone to form the pyrazole ring. This pyrazole intermediate is then reacted with a pyridine derivative under appropriate conditions to form the final compound.

For example, the synthesis might start with the reaction of 3,5-dimethyl-1H-pyrazole with an ethylating agent to introduce the ethyl group. This intermediate is then coupled with 2-methylpyridine under conditions that promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalytic methods to reduce the need for stoichiometric reagents. Additionally, purification techniques such as crystallization or chromatography would be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyrazole or pyridine rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce different substituents on the pyrazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenating agents, alkylating agents, or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce various alkyl, aryl, or functional groups onto the pyrazole or pyridine rings .

Scientific Research Applications

5-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-methylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methylpyridine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways. The exact mechanism depends on the specific biological target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar biological activity.

    2-Methylpyridine: A pyridine derivative that serves as a building block for more complex compounds.

    Pyrazolo[1,5-a]pyrimidines: Compounds that combine pyrazole and pyrimidine rings, with potential biological activities.

Uniqueness

5-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-methylpyridine is unique due to the combination of the pyrazole and pyridine rings, which provides a versatile scaffold for the development of new compounds.

Properties

IUPAC Name

5-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-10-4-5-13(9-14-10)6-7-16-12(3)8-11(2)15-16/h4-5,8-9H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOTQOKAXSKJSKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)CCN2C(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.